4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid
Description
4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 4 and an amino-linked 6-methoxypyridin-3-yl group at position 2. This compound belongs to a class of anthranilic acid analogs, which are often explored for their biological activities, including antiviral and antibacterial properties. The methoxypyridine moiety may enhance solubility and target binding, while the chloro group influences electronic properties and steric interactions.
Properties
CAS No. |
6626-07-9 |
|---|---|
Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-5-3-9(7-15-12)16-11-6-8(14)2-4-10(11)13(17)18/h2-7,16H,1H3,(H,17,18) |
InChI Key |
UYMKSOUAEXWFOT-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid, with the CAS number 6626-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H11ClN2O3, and it has a molecular weight of 278.69 g/mol. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN2O3 |
| Molecular Weight | 278.69 g/mol |
| Density | 1.437 g/cm³ |
| Boiling Point | 479.5 °C at 760 mmHg |
| Flash Point | 243.8 °C |
| GHS Classification | Irritant (Skin, Eye) |
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance activity against various pathogens:
- Antibacterial : Exhibits inhibition against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM.
- Antifungal : Broad-spectrum antifungal properties were noted with MIC values of ≥ 7.81 µM against several fungal strains .
Cytotoxicity
The compound has also been evaluated for cytotoxic effects on cancer cell lines. Research indicates that certain derivatives can induce cytotoxicity in HepG2 cells (a liver cancer cell line), with IC50 values reported around 15.0 µM . This suggests potential for development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria .
- Cellular Uptake : The presence of the pyridine moiety may enhance cellular uptake and bioavailability, contributing to its efficacy in targeting cancerous cells .
Case Studies
A notable study evaluated the cytotoxic effects of various benzoic acid derivatives on different cancer cell lines, including HepG2 and MCF7 (breast cancer cells). The results demonstrated that structural modifications significantly impacted cytotoxicity and selectivity towards cancerous versus normal cells, highlighting the importance of chemical structure in determining biological activity .
Scientific Research Applications
Anticancer Research
4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid has been evaluated for its potential as an anticancer agent. It has been submitted to the National Cancer Institute (NCI) for screening, indicating its relevance in cancer therapeutics development . The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation.
Drug Formulation
Due to its unique chemical structure, this compound is being explored for formulation into new drug candidates targeting various diseases, particularly those involving inflammatory processes and cancer . Its efficacy and safety profiles are under investigation in preclinical models.
Case Study: Drug Development
A notable case study involved the synthesis of derivatives of this compound, which were tested for their biological activity against different cancer cell lines. The results indicated that modifications to the methoxy group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Pesticide Development
Research has also indicated potential applications of this compound in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to inhibit specific plant growth regulators could make it useful for controlling unwanted vegetation .
Comparison with Similar Compounds
Positional Isomers and Halogen Substitution
- 5-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid (Compound 3g, ) Substituents: Chloro at position 5 (vs. 4 in the target compound). Physical Properties: Melting point 182–186°C, molecular weight 278 g/mol (EI-MS), synthesis yield 40% . This compound demonstrated antiviral activity against SARS-CoV-2 in preliminary studies .
Functional Group Variations
- Furosemide (4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid, ) Substituents: Sulfamoyl group at position 5 and a furanylmethylamino group at position 2. Physical Properties: Molecular weight 330.7 g/mol. Biological Activity: A clinically used diuretic, highlighting how sulfamoyl and heteroaromatic groups modulate pharmacological activity .
- 4-Chloro-2-(2-(2-(prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic acid () Substituents: Propargyloxy-phenoxy acetamide at position 2. Application: Synthesized for quantifying astringency markers in food and wine, indicating versatility in non-pharmaceutical applications .
Heterocyclic System Modifications
- 3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid () Heterocycle: Pyridazine ring (vs. pyridine in the target compound). Significance: Pyridazine’s electron-deficient nature may alter binding kinetics in biological systems.
- 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid () Substituents: Sulfamoyl group linked to pyridine at position 3. Properties: Molecular weight 312.73 g/mol.
Hydrazone and Metal Complex Derivatives ()
- 4-Chloro-2-(hydrazinyl)benzoic acid derivatives Substituents: Hydrazone-linked diketone or ethoxy groups. Biological Activity: Cu(II), Fe(III), and Ni(II) complexes of these derivatives showed notable antibacterial activity, suggesting metal coordination enhances efficacy .
Key Research Findings
- Positional Isomerism : The 5-chloro isomer (3g) exhibits lower melting points and yields compared to hypothetical 4-chloro analogs, suggesting differences in crystallinity and synthetic accessibility .
- Biological Activity : Sulfamoyl (Furosemide) and hydrazone groups () correlate with diuretic and antibacterial activities, respectively, while methoxypyridine moieties may optimize antiviral targeting .
- Structural Flexibility : Modifications like pyridazine substitution () or metal coordination () expand functional applications, from pharmaceuticals to food science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid, and how can intermediates be characterized?
- Methodology :
- Route 1 : Coupling of 4-chloro-2-aminobenzoic acid with 6-methoxypyridin-3-yl derivatives via Buchwald-Hartwig amination. Optimize reaction conditions (e.g., Pd catalysts, ligands) to improve yield .
- Route 2 : Substitution of a halogenated benzoic acid precursor with a 6-methoxypyridine-3-amine under nucleophilic aromatic substitution conditions.
- Characterization : Use HPLC-MS for purity analysis, /-NMR for structural confirmation, and X-ray crystallography (if crystals are obtainable) for absolute configuration verification .
Q. How can the compound’s solubility and stability be optimized for biological assays?
- Methodology :
- Solubility : Test in DMSO, PBS (pH 7.4), and cell culture media. If insoluble, prepare prodrugs (e.g., ester derivatives) or use cyclodextrin-based formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on degradation pathways (e.g., hydrolysis of the methoxy group) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to target enzymes (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train datasets with known kinase inhibitors .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS). Low bioavailability may explain in vivo inefficacy .
- Off-Target Screening : Use high-throughput panels (e.g., Eurofins Pharma Discovery) to identify unintended interactions with GPCRs or ion channels .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target protein. If activity is abolished, confirm target engagement .
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates. Identify via mass spectrometry .
Experimental Design & Data Analysis
Q. How to design dose-response studies for toxicity assessment in cell-based models?
- Protocol :
- Cell Viability Assays : Use MTT or resazurin in 3-6 replicates across a logarithmic concentration range (e.g., 1 nM–100 µM). Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC .
- Counter-Screens : Include primary human cells (e.g., hepatocytes) to assess tissue-specific toxicity .
Q. What analytical techniques resolve structural ambiguities in synthetic byproducts?
- Techniques :
- LC-HRMS : Identify impurities with mass accuracy <5 ppm. Compare fragmentation patterns (MS/MS) with reference standards .
- 2D NMR : Use - HSQC/HMBC to assign stereochemistry in ambiguous regions (e.g., pyridinyl-amino linkage) .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Route 1 (Buchwald-Hartwig) | Route 2 (Nucleophilic Substitution) |
|---|---|---|
| Catalyst | Pd(OAc)/XPhos | CuI/1,10-phenanthroline |
| Yield (%) | 62–78 | 45–60 |
| Purity (HPLC, %) | >98 | >95 |
Table 2 : Computational Binding Affinity Predictions
| Target Kinase | Docking Score (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| EGFR | -9.2 | 120 ± 15 |
| CDK2 | -8.7 | 450 ± 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
